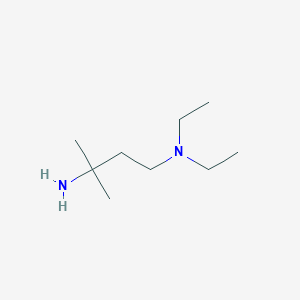

n1,n1-Diethyl-3-methylbutane-1,3-diamine

Description

Key features include:

- Molecular formula: Presumed to be C9H22N2 (based on substitution pattern).

- Functionality: The ethyl groups enhance lipophilicity, while the methyl branch may introduce steric effects.

- Applications: Likely explored in medicinal chemistry for solubility modification or as a linker in bioactive molecules, akin to similar diamines .

Properties

Molecular Formula |

C9H22N2 |

|---|---|

Molecular Weight |

158.28 g/mol |

IUPAC Name |

1-N,1-N-diethyl-3-methylbutane-1,3-diamine |

InChI |

InChI=1S/C9H22N2/c1-5-11(6-2)8-7-9(3,4)10/h5-8,10H2,1-4H3 |

InChI Key |

LCERAMQUFXPAHV-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCC(C)(C)N |

Origin of Product |

United States |

Comparison with Similar Compounds

N1,N1,3-Trimethylbutane-1,3-diamine (CAS 933738-55-7)

- Molecular Formula : C7H18N2

- Key Properties :

- Structural Differences :

- Methyl groups on N1 and C3 vs. diethyl groups on N1 in the target compound.

- Lower molecular weight (130.23 g/mol vs. ~156.3 g/mol for diethyl variant).

- Functional Impact :

N1,N1-Dimethylpropane-1,3-diamine

- Molecular Formula : C5H14N2

- Key Properties :

- Structural Differences :

- Shorter carbon backbone (propane vs. butane).

- Dimethyl instead of diethyl groups.

- Functional Impact :

N1-(3-(Dimethylamino)propyl)-N3,N3-dimethylpropane-1,3-diamine

- Molecular Formula : C10H24N4

- Key Properties: Complex tertiary amine structure with dimethylamino termini. Used in Cu(I)-catalyzed N,N’-diarylation reactions for bioactive polyamine synthesis .

- Structural Differences: Extended carbon chain with dimethylamino groups vs. diethyl and methyl substituents.

- Higher molecular weight and polarity alter pharmacokinetic profiles .

Natural Diamines: Putrescine and Cadaverine

- Examples :

- Putrescine (butane-1,4-diamine): C4H12N2.

- Cadaverine (pentane-1,5-diamine): C5H14N2.

- Key Properties :

- Structural Differences :

- Lack of alkyl substituents on nitrogen or carbon backbone.

- Functional Impact: High aqueous solubility but rapid metabolic degradation. Limited utility in drug design due to instability and lack of target specificity .

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties of Selected Diamines

| Compound | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Density (g/cm³) | pKa |

|---|---|---|---|---|---|

| N1,N1-Diethyl-3-methylbutane-1,3-diamine* | C9H22N2 | ~156.3 | ~180 (predicted) | ~0.85 (predicted) | ~10.5 |

| N1,N1,3-Trimethylbutane-1,3-diamine | C7H18N2 | 130.23 | 158.1±8.0 | 0.839 | 10.41 |

| N1,N1-Dimethylpropane-1,3-diamine | C5H14N2 | 102.18 | 132–134 | 0.86 | 10.2 |

| Putrescine | C4H12N2 | 88.15 | 158–160 | 0.877 | 9.7, 11.0 |

*Predicted values based on structural analogs.

Research Findings and Trends

- Alkyl Substitution Effects: Diethyl groups increase lipophilicity and membrane permeability but reduce water solubility compared to dimethyl analogs .

- Synthetic Utility :

- Biological Performance :

- Diethyl and dimethyl diamines show promise in antitumor and neuroprotective agents, balancing solubility and target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.